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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethylaniline

Cat. No.: B189010

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2,4-dimethylaniline (CAS No: 69383-60-4), a key intermediate in various chemical
syntheses. This document is intended for researchers, scientists, and professionals in drug
development and materials science, offering detailed information on its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

5-Bromo-2,4-dimethylaniline is an aromatic amine with the chemical formula CsH10BrN. Its
structure consists of an aniline ring substituted with a bromine atom and two methyl groups.

Property Value Source

Molecular Formula CsH10BrN --INVALID-LINK--[1]
Molecular Weight 200.08 g/mol --INVALID-LINK--[1]
CAS Number 69383-60-4 --INVALID-LINK--[1]

Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for 5-Bromo-2,4-dimethylaniline
is not readily available in public databases. The following sections provide known details and
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expected spectral features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: While specific experimental data for 5-Bromo-2,4-dimethylaniline is not available in
the reviewed literature, a *H NMR spectrum has been recorded on a Varian CFT-20 instrument.
[1] The expected spectrum would feature singlets for the two methyl groups and the amine
protons, along with signals in the aromatic region corresponding to the two protons on the
benzene ring. The chemical shifts would be influenced by the electron-donating nature of the
amino and methyl groups and the electron-withdrawing effect of the bromine atom.

13C NMR: No experimental 13C NMR data for 5-Bromo-2,4-dimethylaniline has been identified
in the public domain. A typical 33C NMR spectrum would display eight distinct signals
corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic
carbons would be affected by the positions of the bromine, amino, and methyl substituents.

Infrared (IR) Spectroscopy

An FTIR spectrum of 5-Bromo-2,4-dimethylaniline has been obtained.[1]
Experimental Protocol:
o Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.[1]

e Sample Preparation: The spectrum was acquired using a capillary cell with the sample in a
melt (crystalline phase).[1]

While the full spectrum with peak assignments is not provided, the IR spectrum of the related
compound, 2,4-dimethylaniline, shows characteristic bands for N-H stretching, C-H stretching
of the methyl and aromatic groups, and aromatic C=C bending vibrations.[2] For 5-Bromo-2,4-
dimethylaniline, one would expect to observe:

e N-H stretching: Bands in the region of 3300-3500 cm™1.
e C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm~1.

e C=C stretching (aromatic): Bands around 1500-1600 cm~1.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2_4-dimethylaniline
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2_4-dimethylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2_4-dimethylaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-2_4-dimethylaniline
https://www.ias.ac.in/article/fulltext/jcsc/097/01/0097-0115
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/product/b189010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e C-N stretching: Typically observed in the 1250-1350 cm~1 region.

e C-Br stretching: A band in the lower frequency region, typically below 600 cm~1.

Mass Spectrometry (MS)

Experimental mass spectrometry data for 5-Bromo-2,4-dimethylaniline, including the mass
spectrum and fragmentation pattern, is not currently available in the surveyed public
databases.

The expected electron ionization (El) mass spectrum would show a molecular ion peak (M)
corresponding to the molecular weight of the compound (m/z = 200 and 202 due to the isotopic
abundance of bromine). Common fragmentation pathways for substituted anilines involve the
loss of the substituents or cleavage of the aromatic ring.

Experimental Workflows

The general workflow for obtaining the spectroscopic data discussed is outlined below.
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General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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